10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE
Brand Name: Vulcanchem
CAS No.: 180802-86-2
VCID: VC0069729
InChI: InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)
SMILES: CC1(C2CC1C3=CN=C(C=C3C2)N)C
Molecular Formula: C12H16N2
Molecular Weight: 188.274

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE

CAS No.: 180802-86-2

Cat. No.: VC0069729

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE - 180802-86-2

Specification

CAS No. 180802-86-2
Molecular Formula C12H16N2
Molecular Weight 188.274
IUPAC Name 10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine
Standard InChI InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)
Standard InChI Key DSKNEBHLQADPLT-UHFFFAOYSA-N
SMILES CC1(C2CC1C3=CN=C(C=C3C2)N)C

Introduction

Chemical Properties and Structure

10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE is a tricyclic amine compound with a molecular formula of C12H16N2 and a molecular weight of 188.274 g/mol. This compound features a distinctive tricyclic structure with an aza-tricyclo core, two methyl groups at position 10, and an amine functional group at position 5 of the ring system. The compound's complex three-dimensional arrangement contributes to its unique chemical properties and potential biological interactions.

The chemical structure is characterized by a nitrogen-containing heterocyclic ring system with multiple fused rings, creating a rigid molecular framework. The presence of the amine group (-NH2) at position 5 provides a site for hydrogen bonding and possible derivatization, while the two methyl groups at position 10 contribute to the lipophilicity and steric properties of the molecule. These structural features collectively influence the compound's solubility, reactivity, and biological activity profiles.

Chemical Identifiers and Properties

The compound can be identified through various chemical notations and registry numbers, which are essential for database searches and regulatory documentation. These identifiers are summarized in the following table:

PropertyValue
CAS Number180802-86-2
IUPAC Name10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine
Molecular FormulaC12H16N2
Molecular Weight188.274 g/mol
Standard InChIInChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)
Standard InChIKeyDSKNEBHLQADPLT-UHFFFAOYSA-N
SMILESCC1(C2CC1C3=CN=C(C=C3C2)N)C
PubChem Compound ID53422617

The compound belongs to the broader class of tricyclic amines, which are characterized by their three-ring structure and nitrogen-containing functional groups. This classification places it alongside other structurally related compounds that have demonstrated various pharmacological activities and synthetic utility in medicinal chemistry.

Structural Comparison with Related Compounds

The structural features of 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE can be better understood by comparing it with related tricyclic compounds. While similar in having fused ring systems, these compounds differ in their exact arrangement of rings, substituents, and functional groups, leading to distinct chemical and biological properties.

Tricyclic compounds are generally characterized by their rigid three-dimensional structures, which often contribute to specific binding interactions with biological targets. The particular arrangement of the aza-tricyclo system in our compound of interest, coupled with the strategic positioning of the amine group, distinguishes it from other tricyclic compounds and may provide unique pharmacological properties.

The rigid conformation imposed by the tricyclic framework can potentially enhance binding specificity to biological targets by reducing the conformational entropy loss upon binding. Additionally, the presence of nitrogen atoms in the structure creates potential hydrogen bonding sites, which are critical for interactions with proteins, DNA, and other biological macromolecules.

Research Applications and Future Directions

The unique structural features of 10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE position it as a compound of interest for various research applications beyond traditional pharmaceutical development. These include:

  • As a building block for more complex molecular assemblies

  • As a probe for studying structure-activity relationships in biological systems

  • As a template for designing novel synthetic methodologies

  • As a model compound for computational studies of tricyclic systems

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving this compound could provide valuable insights into how specific structural modifications affect biological activity. By systematically altering various aspects of the molecule (such as the substituents on the tricyclic core or the position of the amine group), researchers can develop a better understanding of which features are critical for biological activity and which can be modified to enhance desired properties.

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